![molecular formula C8H6N2O2 B11921035 2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one](/img/structure/B11921035.png)
2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one
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Overview
Description
2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one is a heterocyclic compound that features a fused ring system combining pyridine and oxazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization in the presence of a suitable catalyst . Another approach involves the use of Mannich reaction conditions, where a phenol, primary amine, and formaldehyde are reacted to form the oxazine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyridine ring.
Cyclization Reactions: It can form fused ring systems through cyclization with active methylene compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydride are commonly used.
Cyclization: Active methylene compounds and catalysts like sodium ethoxide are employed.
Major Products:
Substitution Products: Alkylated derivatives of the original compound.
Cyclization Products: 1-acetyl-3-substituted-4-hydroxy-1,8-naphthyridin-2-ones.
Scientific Research Applications
Anticancer Properties
One of the most significant applications of 2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one is its anticancer potential. Research indicates that derivatives of this compound can induce apoptosis in hepatocellular carcinoma (HCC) cells by targeting the NF-κB signaling pathway. Specifically, compounds like 4-(4-nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one have shown promising results in reducing cell viability and tumor growth in preclinical models .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Studies have synthesized various derivatives that exhibit significant activity against a range of pathogens. These findings suggest potential applications in developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of several newly synthesized pyrido[3,2-b][1,4]oxazin-3(4H)-ones against HCC cells. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis through mechanisms involving NF-κB activation. This highlights their potential as lead compounds for further drug development targeting liver cancer .
Case Study 2: Synthesis and Characterization
Another investigation focused on synthesizing this compound derivatives via reactions with active methylene compounds. The resulting products were characterized for their pharmaceutical relevance, particularly their ability to form naphthyridine derivatives that are crucial for various therapeutic applications .
Comparative Data Table
Mechanism of Action
The mechanism of action of 2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
2,7,9-Trimethyl-4H-pyrido[3’,2’4,5]thieno[3,2-d][1,3]oxazin-4-one: This compound features a thieno ring fused to the oxazine moiety, offering different electronic properties.
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with a fused pyrimidine ring, known for its antiproliferative and antimicrobial activities.
Uniqueness: 2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one stands out due to its specific ring structure, which imparts unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its promising biological activities make it a valuable compound in research and industry.
Biological Activity
2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article compiles findings from various studies to provide an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including resistant strains of Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 0.5 µg/mL |
Compound B | S. aureus | 0.8 µg/mL |
Compound C | K. pneumoniae | 1.0 µg/mL |
Anticancer Properties
The anticancer potential of this compound has been evaluated in several studies. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Notably, the compound has been reported to target specific signaling pathways involved in tumor growth and metastasis .
Case Study: Anticancer Activity
In a study involving human lung cancer cells (A549), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM). The mechanism was linked to the downregulation of the PI3K/Akt signaling pathway .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of this compound. It has been shown to exhibit anticonvulsant activity in animal models by modulating neurotransmitter systems and reducing excitotoxicity . The compound was particularly effective in models of generalized seizures.
Table 2: Neuroprotective Effects in Animal Models
Test Model | ED50 (mg/kg) | Mechanism of Action |
---|---|---|
MES Seizure Test | 7.4 | AMPA receptor antagonism |
PTZ Seizure Test | 9.6 | Modulation of glutamate receptors |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as a protease inhibitor, affecting enzymes critical for disease progression in cancer and other pathologies .
- Modulation of Signaling Pathways : It interferes with key signaling pathways such as PI3K/Akt and MAPK pathways, which are pivotal in cancer cell survival and proliferation .
- Antimicrobial Mechanisms : Its antimicrobial activity may involve disrupting bacterial cell wall synthesis or inhibiting DNA replication .
Properties
Molecular Formula |
C8H6N2O2 |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-methylpyrido[3,2-e][1,3]oxazin-4-one |
InChI |
InChI=1S/C8H6N2O2/c1-5-10-7(11)6-3-2-4-9-8(6)12-5/h2-4H,1H3 |
InChI Key |
GKCABIYBAXNBEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C2=C(O1)N=CC=C2 |
Origin of Product |
United States |
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